1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol . It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopentane ring bearing a carboxylic acid group.
Preparation Methods
The synthesis of 1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The starting material, 3-cyano-4-fluorobenzene, is prepared through nitration and subsequent reduction of fluorobenzene.
Cyclopentane Ring Formation: The phenyl ring is then subjected to a Friedel-Crafts acylation reaction with cyclopentanone to form the cyclopentane ring.
Chemical Reactions Analysis
1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.
Scientific Research Applications
1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and fluorine atom play crucial roles in its binding affinity and selectivity towards target proteins. The compound can inhibit or activate specific enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Cyano-4-chlorophenyl)cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Cyano-4-bromophenyl)cyclopentane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
1-(3-Cyano-4-methylphenyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-11-4-3-10(7-9(11)8-15)13(12(16)17)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGNKGZDADWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)F)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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